

Application Notes and Protocols for ACY-957

Treatment of Primary Hematopoietic Cells

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Compound of Interest

Compound Name: ACY-957

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These application notes provide a detailed guide for the treatment of primary hematopoietic cells with **ACY-957**, a selective inhibitor of histone deacetylases 1 and 2 (HDAC1/2). The protocols outlined below are based on established methodologies for inducing fetal hemoglobin (HbF) in erythroid progenitors, a promising therapeutic strategy for sickle cell disease and β -thalassemia.^{[1][2][3]}

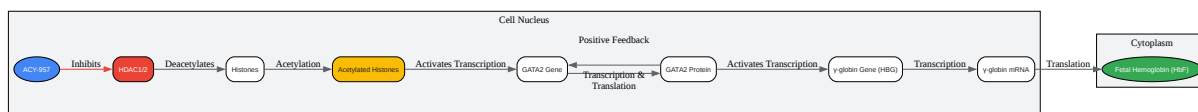
Introduction

ACY-957 is a potent and selective small molecule inhibitor of HDAC1 and HDAC2.^{[1][2]} Inhibition of these enzymes in primary hematopoietic cells leads to an increase in histone acetylation, which is associated with a more open chromatin structure and altered gene expression.^{[1][2]} Specifically, **ACY-957** treatment has been shown to upregulate the expression of the transcription factor GATA2.^{[1][3][4][5]} This, in turn, leads to a dose- and time-dependent induction of γ -globin mRNA (HBG) and fetal hemoglobin (HbF) protein in cultured primary erythroid progenitors derived from both healthy individuals and sickle cell patients.^{[1][2][6]}

Mechanism of Action

ACY-957 selectively inhibits HDAC1 and HDAC2, leading to hyperacetylation of histones at specific gene loci.^{[1][2]} This epigenetic modification results in a more accessible chromatin structure at the GATA2 gene regulatory regions.^{[1][4]} The increased binding of GATA2 protein to its own regulatory regions creates a positive feedback loop, amplifying its expression.^{[1][3]}

Elevated GATA2 levels then promote the transcription of the γ -globin gene (HBG), leading to increased production of fetal hemoglobin.[1][2][5]



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Figure 1: ACY-957 Mechanism of Action in Hematopoietic Cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of **ACY-957**.

Parameter	HDAC1	HDAC2	HDAC3
Biochemical IC50	7 nM	18 nM	1300 nM
Cellular HDAC2 IC50	-	304 nM	-

Table 1: ACY-957

Inhibitory Potency.[1]

[7]

Cell Type	Treatment	% HBG mRNA	Fold Increase in HbF+ Cells
Healthy Donor (CS1)	Vehicle	~10%	-
1 μ M ACY-957 (Day 5)	35%	2-3 fold	
Healthy Donor (CS2)	Vehicle	~7%	-
1 μ M ACY-957 (Day 5)	24%	~2 fold	
Sickle Cell Donor 1	Vehicle	12%	-
1 μ M ACY-957 (Day 3-5)	58%	Dose-dependent increase	

Table 2: Induction of Fetal Hemoglobin by ACY-957 in Primary Erythroid Cells.[\[1\]](#)[\[2\]](#)
[\[6\]](#)

Experimental Protocols

The following are detailed protocols for the treatment and analysis of primary hematopoietic cells with **ACY-957**.

Protocol 1: Culture of Primary Human CD34+ Cells and ACY-957 Treatment

This protocol describes a two-phase culture system to differentiate CD34+ hematopoietic stem and progenitor cells into erythroid cells and subsequently treat them with **ACY-957**.

Materials:

- Human CD34+ cells from bone marrow of healthy donors
- StemSpan™ SFEM (StemCell Technologies)
- CC100 cytokine cocktail (StemCell Technologies)

- Erythropoietin (EPO)
- Interleukin-3 (IL-3)
- KIT ligand (KITLG)
- Dexamethasone
- Beta-estradiol
- Penicillin-Streptomycin
- **ACY-957** (dissolved in DMSO)
- Vehicle control (DMSO)

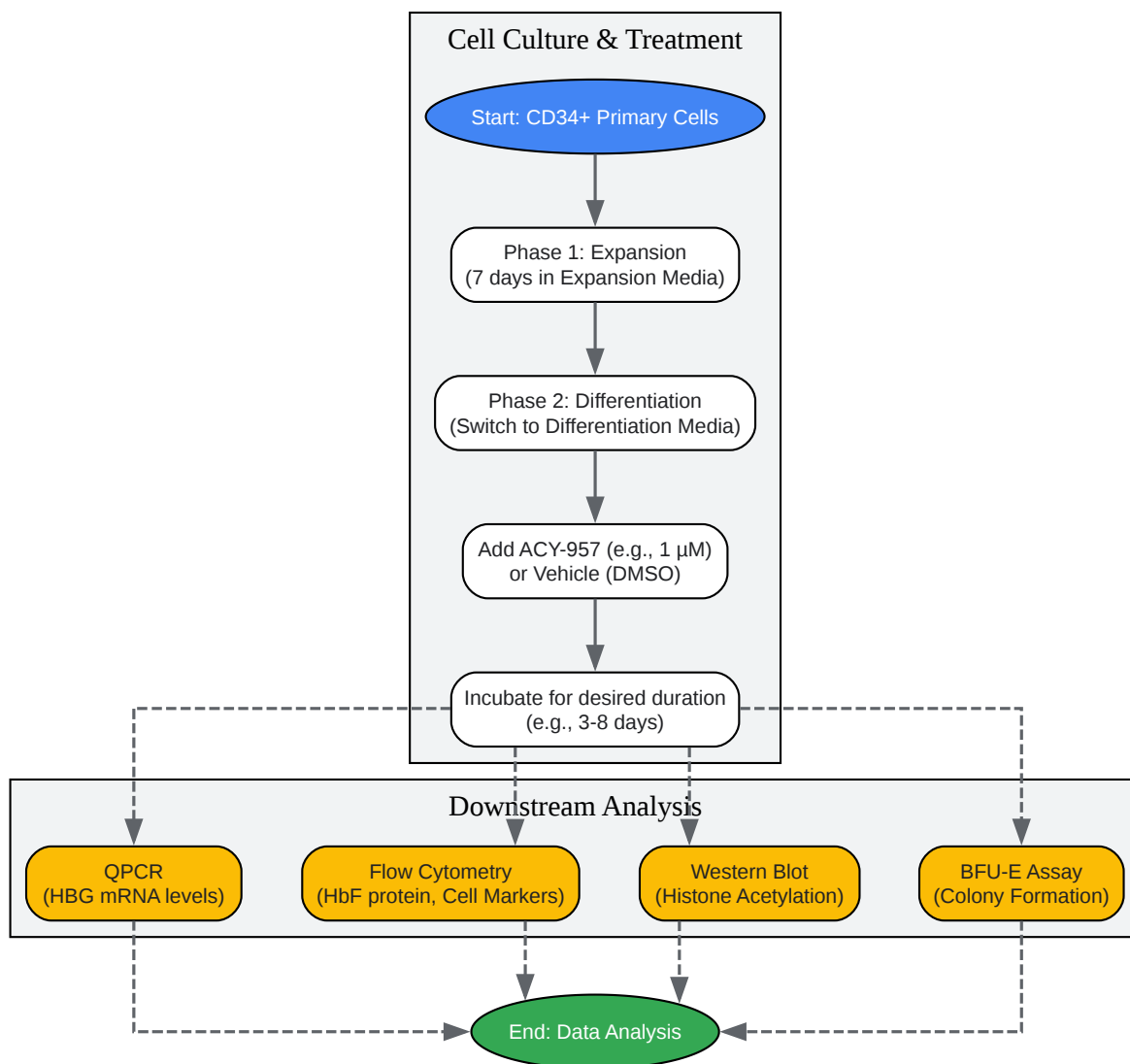
Procedure:

Phase 1: Expansion (7 days)

- Thaw and culture CD34+ cells in CS1 Expansion Media: StemSpan™ SFEM supplemented with CC100, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Incubate cells at 37°C in a humidified atmosphere with 5% CO₂ for 7 days.

Phase 2: Differentiation and Treatment (up to 8 days)

- After the expansion phase, switch the cells to CS1 Differentiation Media: StemSpan™ SFEM supplemented with 1 U/mL EPO, 5 ng/mL IL-3, 20 ng/mL KITLG, 2 µM dexamethasone, 1 µM beta-estradiol, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Add **ACY-957** to the desired final concentration (e.g., 1 µM) or an equivalent volume of DMSO for the vehicle control.
- Culture the cells for the desired period (e.g., 3-8 days), depending on the downstream analysis. For time-course experiments, harvest cells at different time points.



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Figure 2: Experimental Workflow for **ACY-957** Treatment.

Protocol 2: Analysis of Fetal Hemoglobin (HbF) Induction by Flow Cytometry

Materials:

- Treated and control cells from Protocol 1
- Phosphate-buffered saline (PBS)
- Fixation/Permeabilization solution
- Fluorescently conjugated anti-HbF antibody
- Flow cytometer

Procedure:

- Harvest cells at the desired time point (e.g., day 5 of differentiation).
- Wash the cells with PBS.
- Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
- Stain the cells with a fluorescently conjugated anti-HbF antibody.
- Analyze the cells using a flow cytometer to determine the percentage of HbF-positive cells and the mean fluorescence intensity (MFI).

Protocol 3: Analysis of Globin mRNA Expression by QPCR

Materials:

- Treated and control cells from Protocol 1
- RNA isolation kit (e.g., RNeasy Micro Kit, Qiagen)
- On-column DNase digestion kit
- cDNA synthesis kit

- QPCR primers for β -like globins (HBG, HBB, HBD, HBE) and a housekeeping gene (e.g., ACTB)
- QPCR master mix
- Real-time PCR system

Procedure:

- Harvest cells at the desired time point (e.g., day 5 of differentiation).
- Isolate total RNA using an RNA isolation kit, including an on-column DNase digestion step.
- Synthesize cDNA from the isolated RNA.
- Perform QPCR using primers for the different β -like globin genes and a housekeeping gene for normalization.
- Calculate the relative expression of each globin mRNA and the percentage of HBG mRNA relative to the total β -like globin mRNA.

Protocol 4: Western Blot for Histone Acetylation

Materials:

- Treated and control cells from Protocol 1
- Histone extraction kit (e.g., EpiQuick Total Histone Extraction kit, Epigentek)
- SDS-PAGE gels
- Transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against specific histone acetylation marks (e.g., H3K9/14ac, H3K56ac) and total histone H3 or H4 for loading control

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Culture cells in the presence of varying concentrations of **ACY-957** for a shorter duration (e.g., 24 hours).^[2]
- Isolate histones from the cells using a histone extraction kit.
- Separate the histone proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane and probe with primary antibodies against the histone acetylation marks of interest and a total histone control.
- Incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative abundance of each acetylation mark.

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